molecular formula C22H15FN4OS B2630055 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-fluorophenyl)acetamide CAS No. 827000-64-6

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-fluorophenyl)acetamide

Cat. No. B2630055
M. Wt: 402.45
InChI Key: IKCCYLXUBLBFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazo[1,2-c]quinazolin-6-ylthio group attached to an acetamide group with a 4-fluorophenyl substituent . The exact structural details are not provided in the retrieved data.

Scientific Research Applications

  • Antimicrobial Activity : A study by Antypenko et al. (2017) focused on similar compounds with benzimidazoquinazolin-6-ylthio moieties. These compounds were found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, and the antifungal agent Candida albicans. The study suggests a potential use of these compounds as antimicrobial agents (Antypenko et al., 2017).

  • Antitumor Activity : In research conducted by Al-Suwaidan et al. (2016), similar quinazolinone analogues demonstrated broad-spectrum antitumor activity. This study highlights the potential of these compounds in cancer treatment, particularly against central nervous system, renal, and breast cancer cell lines (Al-Suwaidan et al., 2016).

  • Inhibition of Hepatitis C Virus : A study by Youssif et al. (2016) on benzimidazole derivatives, including those with similar structural features, found that some compounds showed significant activity against the hepatitis C virus (HCV), indicating their potential as antiviral agents (Youssif et al., 2016).

  • Synthesis and Characterization : Research by Ivachtchenko et al. (2002) focused on the synthesis of benzimidazo[1,2-c]quinazoline-6(5H)-thiones, which are structurally related to the compound of interest. This study provides insights into the synthesis and potential biological activities of these compounds (Ivachtchenko et al., 2002).

  • Pesticidal Activities : Misra and Gupta (1982) studied quinazolinone derivatives for their antibacterial, insecticidal, and anti-acetylcholinesterase activities. This research suggests the potential use of such compounds in pesticide development (Misra & Gupta, 1982).

properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4OS/c23-14-9-11-15(12-10-14)24-20(28)13-29-22-26-17-6-2-1-5-16(17)21-25-18-7-3-4-8-19(18)27(21)22/h1-12H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCCYLXUBLBFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-fluorophenyl)acetamide

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